molecular formula C20H21NO4 B215950 3,3-Dimethyl-2-oxobutyl 2-(benzoylamino)benzoate

3,3-Dimethyl-2-oxobutyl 2-(benzoylamino)benzoate

Cat. No. B215950
M. Wt: 339.4 g/mol
InChI Key: CZUJZNQFFWZNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-2-oxobutyl 2-(benzoylamino)benzoate, commonly known as DOBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DOBB is a derivative of benzoylphenylurea and belongs to the class of insect growth regulators.

Mechanism of Action

DOBB acts as an insect growth regulator by inhibiting the synthesis of chitin, a major component of the insect cuticle. This leads to the disruption of the normal growth and development of insects, ultimately resulting in their death. DOBB also affects the hormonal balance of insects, leading to the disruption of their reproductive system.
Biochemical and Physiological Effects:
DOBB has been found to have minimal toxicity to mammals, birds, and fish. It is rapidly metabolized in the body and excreted in the urine. DOBB has been found to have no adverse effects on the environment, including soil microorganisms and non-target insects.

Advantages and Limitations for Lab Experiments

DOBB has several advantages over traditional insecticides in lab experiments. It is easy to synthesize and has a high purity. DOBB is also effective against a wide range of insect pests and has minimal toxicity to non-target organisms. However, DOBB has some limitations in lab experiments. It is relatively expensive compared to traditional insecticides, and its effectiveness can be affected by environmental factors such as temperature and humidity.

Future Directions

There are several future directions for the research on DOBB. One of the areas of research is the development of new formulations of DOBB that can improve its effectiveness and reduce its cost. Another area of research is the study of the mechanism of action of DOBB at the molecular level. This can provide insights into the development of new insect growth regulators with improved properties. The potential use of DOBB in the control of insect-borne diseases, such as malaria and dengue fever, is also an area of research. Finally, the ecological impact of DOBB on non-target organisms and the environment needs to be further studied to ensure its safe and sustainable use.
Conclusion:
DOBB is a promising insect growth regulator that has several advantages over traditional insecticides. It has minimal toxicity to non-target organisms and is effective against a wide range of insect pests. DOBB has several potential applications in pest control and the control of insect-borne diseases. Further research is needed to improve the effectiveness and reduce the cost of DOBB and to ensure its safe and sustainable use.

Synthesis Methods

DOBB can be synthesized by the reaction between 3,3-dimethyl-2-oxobutanol and 2-aminobenzoic acid in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields a pure product. The purity of the DOBB can be further improved by recrystallization.

Scientific Research Applications

DOBB has been extensively studied for its potential applications in pest control. It has been found to be effective against a wide range of insect pests, including Lepidoptera, Coleoptera, and Diptera. DOBB works by disrupting the normal growth and development of insects, leading to their death. It is considered to be a promising alternative to traditional insecticides, which have several limitations, including environmental toxicity and the development of resistance in insects.

properties

Product Name

3,3-Dimethyl-2-oxobutyl 2-(benzoylamino)benzoate

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-benzamidobenzoate

InChI

InChI=1S/C20H21NO4/c1-20(2,3)17(22)13-25-19(24)15-11-7-8-12-16(15)21-18(23)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,21,23)

InChI Key

CZUJZNQFFWZNLL-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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